REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH:6]([CH2:13]O)[CH2:7][CH2:8][O:9][C:10](=[O:12])[CH3:11])(=[O:3])[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:34]N1C(=O)CCC1=O>ClCCl>[C:1]([O:4][CH2:5][CH:6]([CH2:13][Br:34])[CH2:7][CH2:8][O:9][C:10](=[O:12])[CH3:11])(=[O:3])[CH3:2]
|
Name
|
4-acetoxy-2-hydroxymethylbutyl acetate
|
Quantity
|
11.04 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(CCOC(C)=O)CO
|
Name
|
|
Quantity
|
21.27 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
14.43 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Type
|
CUSTOM
|
Details
|
stirred with 50 ml of ethyl acetate+n-hexane (1+1)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to small volume
|
Type
|
FILTRATION
|
Details
|
The white triphenylphospine oxide was filtered off
|
Type
|
WASH
|
Details
|
washed with a little ethyl acetate+n-hexane (1-1)
|
Type
|
CUSTOM
|
Details
|
The combined filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
purified on a 200 g SiO2 column with ethyl acetate+n-hexane (1+1) as eluent
|
Type
|
CUSTOM
|
Details
|
The 250-550 ml fraction was evaporated in vacuum
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(CCOC(C)=O)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |